5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene
Description
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-8-6-11(18-3)12(7-10(8)13)19(16,17)15-5-4-14-9(15)2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJXUMHOMFLQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2C=CN=C2C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Sulfonation of 5-Bromo-2-methoxy-4-methylbenzene
The benzenesulfonyl chloride intermediate is prepared by treating 5-bromo-2-methoxy-4-methylbenzene with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂). The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the methoxy group.
Reaction Conditions
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Solvent : Dichloromethane (DCM) or acetic acid
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Temperature : 0–5°C (initial), then gradual warming to 80°C
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Catalyst : 3Å molecular sieves (2–5 wt%) to absorb moisture and enhance yield.
Typical Procedure
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5-Bromo-2-methoxy-4-methylbenzene (10 mmol) is dissolved in DCM (50 mL) under nitrogen.
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Chlorosulfonic acid (12 mmol) is added dropwise at 0°C.
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The mixture is stirred at 80°C for 5–8 hours, monitored by HPLC until completion.
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The product is isolated by aqueous workup (5% NaOH, saturated brine) and vacuum-dried, yielding 43–48% of the sulfonyl chloride.
Characterization Data
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Molecular Formula : C₈H₈BrClO₃S
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Molecular Weight : 299.57 g/mol
Coupling with 2-Methylimidazole
Nucleophilic Displacement Reaction
The sulfonyl chloride intermediate reacts with 2-methylimidazole in a nucleophilic aromatic substitution, forming the sulfonamide bond. The reaction is facilitated by deprotonation of the imidazole nitrogen using a mild base.
Reaction Conditions
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Solvent : Acetic acid or tetrahydrofuran (THF)
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Base : Triethylamine (Et₃N) or sodium hydride (NaH)
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Temperature : 80–100°C
Typical Procedure
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5-Bromo-2-methoxy-4-methylbenzenesulfonyl chloride (5 mmol) is dissolved in acetic acid (30 mL).
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2-Methylimidazole (6 mmol) and Et₃N (7 mmol) are added sequentially.
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The mixture is heated at 100°C for 5 hours under HPLC monitoring.
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Post-reaction, the solution is cooled, diluted with water (20 mL), and extracted with dichloromethane.
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The organic layer is dried (Na₂SO₄), concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 33–43% of the target compound.
Characterization Data
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Molecular Formula : C₁₂H₁₃BrN₂O₃S
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Molecular Weight : 345.21 g/mol
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¹H NMR (DMSO-d₆, 400 MHz): δ 7.89 (s, 1H, imidazole-H), 7.45 (s, 1H, aryl-H), 6.95 (s, 1H, aryl-H), 3.87 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, imidazole-CH₃).
Optimization Strategies and Challenges
Yield Improvement
Purification Challenges
-
Byproduct Formation : Unreacted sulfonyl chloride and imidazole dimerization byproducts necessitate careful column chromatography (silica gel, gradient elution).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Chlorosulfonic Acid | 80°C, 5 hours, acetic acid | 43% | High purity, minimal side reactions |
| Thionyl Chloride | Reflux, 8 hours, DCM | 38% | Faster reaction, lower temperature |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene, while substitution of the bromine atom with an amine can produce 5-amino-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that the introduction of sulfonyl groups can enhance the antibacterial activity against various strains of bacteria. A comparative study demonstrated that modifications to the benzene ring significantly affect the compound's efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Base Compound | Moderate | Low |
| Sulfonyl Derivative | High | Moderate |
Anticancer Properties
The compound's structural features make it suitable for developing anticancer agents. A study focused on its derivatives revealed promising cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: A derivative was synthesized and tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 12 µM and 15 µM, respectively, indicating significant anticancer potential.
Inhibition of Enzymatic Activity
5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has been studied for its ability to inhibit enzymes such as carbonic anhydrase and certain kinases. The sulfonamide group is known to interact with the active sites of these enzymes, leading to effective inhibition.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase | Competitive | 50 µM |
| Protein Kinase | Non-competitive | 25 µM |
Material Science Applications
In material science, this compound has been explored as a potential building block for synthesizing functionalized polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it an attractive candidate for creating advanced materials with specific properties.
Example Application: The incorporation of this compound into polymer matrices has led to materials with improved thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and methoxy group can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylbenzene: Lacks the sulfonyl and imidazolyl groups, making it less versatile in terms of chemical reactivity and applications.
2-Methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-Bromo-2-methoxy-4-methyl-1-sulfonylbenzene: Lacks the imidazolyl group, which can influence its biological activity and specificity.
Uniqueness
5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl and imidazolyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . Its synthesis typically involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-methylimidazole under controlled conditions. This reaction is usually facilitated by a base such as triethylamine, which neutralizes the hydrochloric acid formed during the process.
Antimicrobial Properties
Research indicates that compounds similar to 5-Bromo-2-methoxy-4-methyl derivatives exhibit significant antimicrobial activity. For example, studies have demonstrated that related benzimidazole derivatives can inhibit bacterial growth, suggesting that this compound may share similar properties. A study on related compounds found notable antibacterial and antifungal activities, indicating a potential therapeutic application in treating infections .
Anticancer Activity
Benzimidazole derivatives, including those containing sulfonyl groups, are known for their anticancer properties. The mechanism is primarily attributed to their ability to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This disruption is crucial for developing new anticancer agents .
Analgesic Effects
Some derivatives of similar structures have shown promising analgesic effects in preclinical studies. For instance, a study involving synthesized compounds based on related structures reported significant analgesic activity, suggesting that 5-Bromo-2-methoxy-4-methyl derivatives may also possess pain-relieving properties .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : By binding to tubulin, it inhibits microtubule polymerization.
- Enzyme Inhibition : The sulfonamide moiety may interact with various enzymes involved in cellular processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Q & A
Q. What are the established synthetic pathways for 5-bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. Key steps include:
- Bromination and methoxy introduction : Electrophilic substitution guided by directing groups (e.g., methyl or methoxy) to achieve regioselectivity .
- Sulfonylation : Use of sulfonyl chloride precursors (e.g., 2-methylimidazolyl sulfonyl chloride) under mild conditions (0–25°C) to avoid decomposition. NCBSI-mediated oxidative chlorosulfonation (as in ) can generate sulfonyl chlorides from alkyl halides, achieving yields up to 98% .
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization to isolate the final product. Purity is verified via HPLC (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign signals for bromine (deshielded aromatic protons), methoxy (δ ~3.8 ppm), and sulfonyl groups (splitting patterns due to adjacent substituents) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while TLC monitors reaction progress .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., bromo, methoxy, sulfonyl) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromo group : Acts as a leaving group in Suzuki-Miyaura couplings but may require palladium catalysts (e.g., Pd(PPh3)4) tolerant of electron-withdrawing sulfonyl groups .
- Methoxy group : Ortho/para-directing effects can hinder sulfonylation; protecting groups (e.g., MOM) may be needed during synthesis .
- Sulfonyl group : Electron-withdrawing nature reduces nucleophilic aromatic substitution (NAS) reactivity but stabilizes intermediates in radical reactions .
Q. What strategies resolve contradictions in reported reaction yields for sulfonylation steps?
- Methodological Answer :
- Variable Analysis : Compare solvent polarity (e.g., DCM vs. THF), temperature (room temp vs. reflux), and catalyst loading (e.g., NCBSI vs. classical SO2Cl2 methods) .
- Byproduct Identification : Use LC-MS to detect sulfonic acid derivatives, which form if hydrolysis competes with chlorosulfonation .
- Replicate Conditions : Reproduce high-yield protocols (e.g., ’s thiourea/NCBSI system) with rigorous exclusion of moisture .
Q. How can computational modeling guide the optimization of this compound’s synthetic route?
- Methodological Answer :
- DFT Calculations : Predict transition states for sulfonylation to identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .
- Solvent Effects : Simulate solvent interactions (e.g., DCM’s low polarity stabilizes charged intermediates) to rationalize yield differences .
- Substituent Hammett Constants : Quantify electronic effects of bromo/methoxy groups to design activating/deactivating strategies .
Experimental Design Considerations
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the sulfonyl group in humid conditions or light-induced C-Br bond cleavage .
- Storage Protocols : Use amber vials under inert gas (N2/Ar) at –20°C. Monitor stability via periodic HPLC .
Q. How are competing regioselectivity issues managed during halogenation or sulfonylation?
- Methodological Answer :
- Directing Group Engineering : Introduce temporary protecting groups (e.g., acetyl for methoxy) to block undesired positions .
- Kinetic vs. Thermodynamic Control : Adjust temperature (low temp favors kinetic products) and reaction time to isolate desired regioisomers .
Data Interpretation and Troubleshooting
Q. How to address overlapping NMR signals in structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-13C couplings .
- Deuterated Solvent Screening : Use DMSO-d6 instead of CDCl3 to shift methoxy/sulfonyl proton signals .
Q. Why might biological activity assays show variability, and how is this controlled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
